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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)ethanone

oxime

CAS No.: 1956-39-4

Cat. No.: B157419

Get Quote

Executive Summary
1-(4-Chlorophenyl)ethanone oxime (CAS: 1956-39-4), also known as 4'-chloroacetophenone

oxime, is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. It

serves as a precursor for amide derivatives via the Beckmann rearrangement and is frequently

employed in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and

fungicides.

This guide provides a rigorous physicochemical characterization of the compound,

distinguishing it from its ketone precursor (4'-chloroacetophenone). It addresses the geometric

isomerism (E/Z) that influences melting point data and outlines stability protocols essential for

process safety in drug development.
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A common error in database retrieval is conflating the oxime with its ketone starting material.

The data below differentiates these clearly to ensure supply chain integrity.

Property
1-(4-
Chlorophenyl)ethanone
Oxime

4'-Chloroacetophenone
(Precursor)

CAS Number 1956-39-4 99-91-2

Molecular Formula

Molecular Weight 169.61 g/mol 154.59 g/mol

Physical State White to light yellow crystal Liquid or low-melting solid

Melting Point 95 – 98 °C (Lit.) 14 – 18 °C

Melting Point & Geometric Isomerism
The melting point of 1-(4-chlorophenyl)ethanone oxime is not a singular constant but a range

dependent on the ratio of its geometric isomers.

The E-isomer (anti): Typically the thermodynamically stable product formed in standard

ethanolic synthesis.

The Z-isomer (syn): May form under specific kinetic conditions or UV exposure.

Commercially available grades are often mixtures, leading to melting point depression. High-

purity E-isomer typically melts at the upper end of the range (97–99 °C).
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Figure 1: Synthesis and geometric isomerism pathways affecting melting point ranges.

Stability Profile & Degradation Pathways
Thermal Stability (DSC/TGA)
Oximes possess a latent instability due to the weak N-O bond.

Decomposition Onset: generally occurs >180 °C.

Hazard: Thermal decomposition is exothermic and can be violent in closed systems.

Process Safety: Differential Scanning Calorimetry (DSC) is mandatory before scaling up. A

typical trace will show a sharp endotherm (melting at ~96°C) followed by a broad exotherm

(decomposition) at elevated temperatures.

The Beckmann Rearrangement Risk
The primary stability failure mode is the Beckmann Rearrangement. In the presence of acidic

impurities (e.g., residual HCl from synthesis) or Lewis acids, the oxime rearranges into 4-

chloroacetanilide. This is an irreversible chemical change that alters the melting point and

solubility profile.
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Figure 2: The Beckmann Rearrangement pathway, the primary degradation route for this oxime

under acidic or thermal stress.

Experimental Protocols
Synthesis & Purification (Self-Validating Protocol)
To ensure accurate melting point determination, the compound must be free of the ketone

precursor.

Reagents:

4'-Chloroacetophenone (1 eq)[1][2]

Hydroxylamine hydrochloride (1.2 eq)
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Sodium Acetate (1.5 eq)

Solvent: Ethanol/Water (3:1)

Step-by-Step Workflow:

Dissolution: Dissolve 4'-chloroacetophenone in ethanol.

Buffering: Add hydroxylamine HCl and Sodium Acetate dissolved in minimal water.

Checkpoint: The solution should be slightly acidic to neutral (pH 5-6).

Reflux: Heat to reflux for 2–3 hours.

Validation (TLC): Monitor consumption of ketone (Mobile phase: Hexane/EtOAc 8:2). Do not

proceed until the ketone spot disappears.

Isolation: Cool to room temperature, then to 0°C. The oxime precipitates as white crystals.

Purification: Recrystallize from Ethanol/Water.

Note: Avoid prolonged heating during recrystallization to prevent Beckmann

rearrangement.

Melting Point Determination
Drying: Dry sample in a vacuum desiccator over

for 4 hours to remove solvent inclusions which depress MP.

Apparatus: Capillary method (e.g., Stuart SMP30 or Büchi).

Ramp Rate:

Fast ramp (10°C/min) to 85°C.

Slow ramp (1°C/min) from 85°C to 105°C.

Observation: Record the temperature of the first liquid meniscus and the clear point.
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Acceptance Criteria: Range should not exceed 2°C (e.g., 96.5 – 98.0 °C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C99912&Mask=200
https://www.organic-chemistry.org/namedreactions/beckmann-rearrangement.shtm
https://www.benchchem.com/product/b157419?utm_src=pdf-custom-synthesis#bc-rfq
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H%2C1H3
https://m.chemicalbook.com/ProductChemicalPropertiesCB8854773_EN.htm
https://www.benchchem.com/product/b157419/docs#technical-guide-1-4-chlorophenyl-ethanone-oxime-characterization-stability-profile
https://www.benchchem.com/product/b157419/docs#technical-guide-1-4-chlorophenyl-ethanone-oxime-characterization-stability-profile
https://www.benchchem.com/product/b157419/docs#technical-guide-1-4-chlorophenyl-ethanone-oxime-characterization-stability-profile
https://www.benchchem.com/product/b157419/docs#technical-guide-1-4-chlorophenyl-ethanone-oxime-characterization-stability-profile
https://www.benchchem.com/product/b157419?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157419?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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